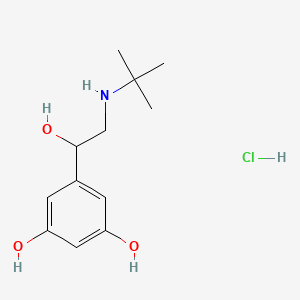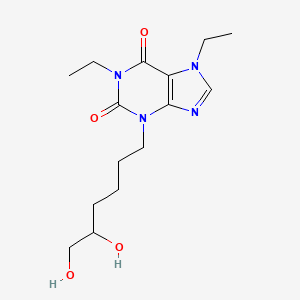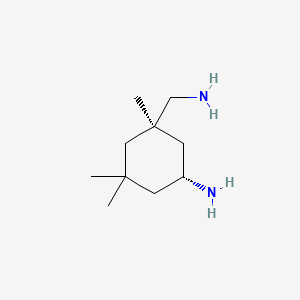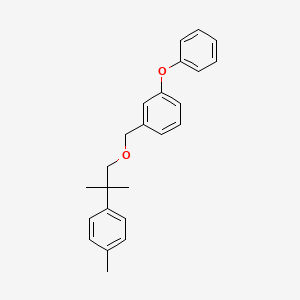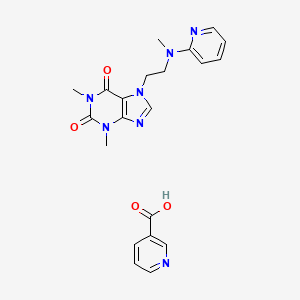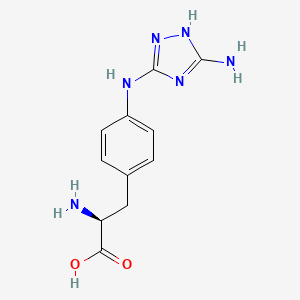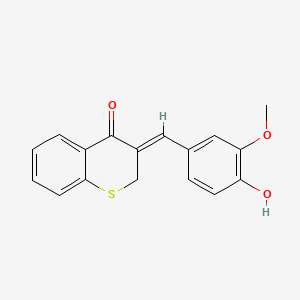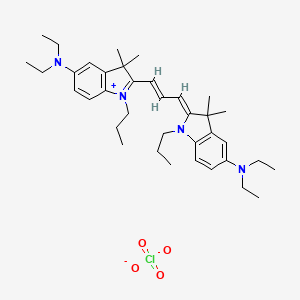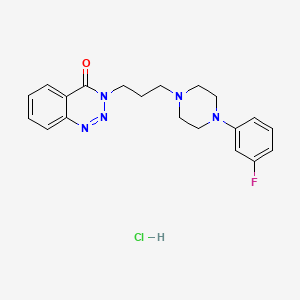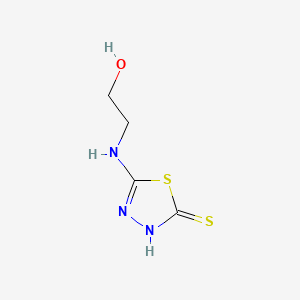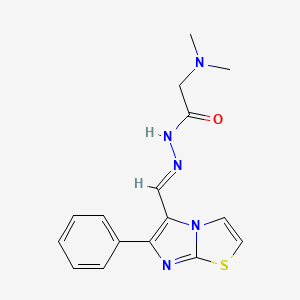
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazo and thiazole rings, contributes to its wide range of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the reaction of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with N,N-dimethylglycine hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity, particularly against certain human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of imidazo and thiazole rings, which contribute to its broad spectrum of biological activities. This structural feature makes it a valuable compound for developing new therapeutic agents .
Propriétés
Numéro CAS |
102410-32-2 |
|---|---|
Formule moléculaire |
C16H17N5OS |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+ |
Clé InChI |
NKNITNZXCYAOHF-LICLKQGHSA-N |
SMILES isomérique |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



